Cas no 63467-02-7 (2,2'-[[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol)

2,2'-[[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol structure
63467-02-7 structure
Nome del prodotto:2,2'-[[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol
Numero CAS:63467-02-7
MF:C18H20N4O4S2
MW:420.505801200867
CID:960280
PubChem ID:113245

2,2'-[[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2'-[[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol
    • 2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol
    • 2,2'-((4-((6-(Methylsulphonyl)benzothiazol-2-yl)azo)phenyl)imino)bisethanol
    • 2,2'-[(4-{(E)-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]diazenyl}phenyl)imino]diethanol
    • Ethanol, 2,2'-((4-((6-(methylsulfonyl)-2-benzothiazolyl)azo)phenyl)imino)bis-
    • Ethanol, 2,2'-((4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)imino)bis-
    • 936909-94-3
    • SCHEMBL5314511
    • ZVPFNHQYOQGSQI-UHFFFAOYSA-N
    • NS00035459
    • EINECS 264-216-9
    • DB-292094
    • Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-
    • Ethanol, 2,2'-[[4-[(1E)-2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]imino]bis-
    • DTXSID7069863
    • 2,2'-[[4-[(1E)-2-[6-(Methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]imino]bis[ethanol]
    • JZF9HEX2ZZ
    • SCHEMBL5314506
    • 2,2'-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl ]azo]phenyl ]imino]bisethanol
    • 63467-02-7
    • 2,2'-[[4-[2-[6-(Methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]imino]bis[ethanol]
    • Inchi: InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3
    • Chiave InChI: ZVPFNHQYOQGSQI-UHFFFAOYSA-N
    • Sorrisi: CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO

Proprietà calcolate

  • Massa esatta: 420.0928
  • Massa monoisotopica: 420.09259748g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 8
  • Complessità: 614
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 152Ų
  • XLogP3: 2.5

Proprietà sperimentali

  • PSA: 115.45
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso